molecular formula C9H3ClF3N B3374528 4-Chloro-6,7,8-trifluoroquinoline CAS No. 1020087-33-5

4-Chloro-6,7,8-trifluoroquinoline

Cat. No. B3374528
CAS RN: 1020087-33-5
M. Wt: 217.57 g/mol
InChI Key: GCGDQNKFLFUHBN-UHFFFAOYSA-N
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Description

4-Chloro-6,7,8-trifluoroquinoline is a chemical compound with the molecular formula C9H3ClF3N . It has a molecular weight of 217.57 .


Synthesis Analysis

The synthesis of 4-Chloro-6,7,8-trifluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline gave a mixture of 7-fluoro-5,6,8-trichloroquinoline, 5-fluoro-6,7,8-trichloroquinoline and 6,7-difluoro-5,8-dichloroquinoline .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7,8-trifluoroquinoline consists of a quinoline ring system, which is a widespread structure in nature . The quinoline ring system is the first representative of the family of benzazines bearing one nitrogen atom .


Chemical Reactions Analysis

Fluorinated quinolines, such as 4-Chloro-6,7,8-trifluoroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6,7,8-trifluoroquinoline include a boiling point of 264.7±35.0 °C (Predicted), a density of 1.539±0.06 g/cm3 (Predicted), and a pKa of -1.29±0.47 (Predicted) .

Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 4-Chloro-6,7,8-trifluoroquinoline, are synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

Novel approaches to functionalization of polyfluorinated quinolines, including 4-Chloro-6,7,8-trifluoroquinoline, have been developed. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Antibacterial Activity

Fluorinated quinolines, such as 4-Chloro-6,7,8-trifluoroquinoline, have been found to exhibit antibacterial activity. The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

Enzyme Inhibition

Many synthetic quinolines, including 4-Chloro-6,7,8-trifluoroquinoline, have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Antimalarial Drugs

The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs. Fluorinated quinolines, such as 4-Chloro-6,7,8-trifluoroquinoline, have been studied in this context .

Treatment of Heart Diseases

Fluorinated quinolines have found application in the treatment of heart diseases. Flosequinan is one such drug of the new generation for the treatment of heart diseases .

Agriculture

A number of fluorinated quinolines have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines, including 4-Chloro-6,7,8-trifluoroquinoline, have also been used as components for liquid crystals .

Safety and Hazards

4-Chloro-6,7,8-trifluoroquinoline is considered hazardous. It has been associated with risks such as acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for 4-Chloro-6,7,8-trifluoroquinoline could involve further exploration of its potential biological activities. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

properties

IUPAC Name

4-chloro-6,7,8-trifluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3N/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGDQNKFLFUHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(C(=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300950
Record name 4-Chloro-6,7,8-trifluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7,8-trifluoroquinoline

CAS RN

1020087-33-5
Record name 4-Chloro-6,7,8-trifluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020087-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7,8-trifluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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